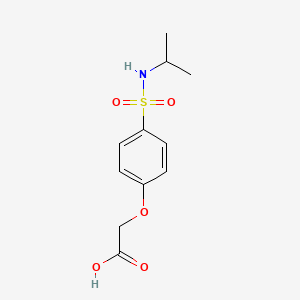

2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid

Description

2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid is a synthetic phenoxy acetic acid derivative characterized by a sulfamoyl group substituted with an n-isopropyl moiety at the para position of the phenyl ring. This compound belongs to a class of molecules where the acetic acid moiety is conjugated to aromatic systems via an ether linkage, a structural motif commonly associated with biological activity, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

2-[4-(propan-2-ylsulfamoyl)phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-8(2)12-18(15,16)10-5-3-9(4-6-10)17-7-11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXCSQBNWZMLNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The general synthetic route can be summarized as follows :

- Formation of Phenoxyacetic Acid:

- Sodium phenolate reacts with sodium chloroacetate in hot water to form phenoxyacetic acid.

- Reaction: C6H5ONa + ClCH2COONa → C6H5OCH2COONa + NaCl

- Acidification: C6H5OCH2COONa + HCl → C6H5OCH2COOH + NaCl

- Introduction of Isopropylsulfamoyl Group:

- The phenoxyacetic acid is then reacted with isopropylsulfamoyl chloride under suitable conditions to introduce the isopropylsulfamoyl group.

- Reaction: C6H5OCH2COOH + (CH3)2CHSO2Cl → 2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid

Chemical Reactions Analysis

2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid undergoes various chemical reactions, including:

- Oxidation:

- The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Major products: Oxidized derivatives of the phenoxy ring.

- Reduction:

- Reduction can be achieved using reducing agents like lithium aluminum hydride.

- Major products: Reduced forms of the phenoxy ring or the isopropylsulfamoyl group.

- Substitution:

- The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy ring.

- Common reagents: Halides, amines, or other nucleophiles.

- Major products: Substituted derivatives of the phenoxy ring.

Scientific Research Applications

2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid has several scientific research applications:

- Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and pathways.

- Biology:

- Medicine:

- Explored as a potential pharmaceutical intermediate for the development of new drugs.

- Studied for its selective inhibition of cyclooxygenase-2 (COX-2), which plays a role in inflammation .

- Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the formulation of certain herbicides and pesticides .

Mechanism of Action

The mechanism of action of 2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways:

- Molecular Targets:

- Pathways:

- By inhibiting COX-2, the compound reduces the production of prostaglandins, leading to anti-inflammatory effects.

- It may also interact with other cellular pathways involved in inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities:

*Calculated based on the molecular formula C₁₁H₁₄N₂O₅S.

Key Observations:

- Sulfonamide vs. Sulfamoyl Groups: The target compound’s n-isopropylsulfamoyl group increases lipophilicity compared to the unsubstituted sulfamoyl group in 2-(4-sulfamoylphenoxy)acetic acid . This modification may improve membrane permeability and target binding.

- Substituent Position : Bromine at the para position () introduces steric hindrance and electronic effects distinct from the target compound’s sulfamoyl group, which may alter receptor interactions or metabolic pathways.

- Thioether vs. Ether Linkages : Seladelpar’s thioether group enhances metabolic stability compared to ether-linked analogs, suggesting that the target compound’s sulfonamide group may require structural optimization for similar resistance to degradation .

Physicochemical Properties

- Solubility and Stability : The sulfamoyl group in ’s compound requires storage at low temperatures, suggesting sensitivity to hydrolysis. The target compound’s isopropyl group may mitigate this by reducing polarity .

- Spectroscopic Data : NMR shifts for benzimidazole-containing analogs () indicate deshielding effects from electron-withdrawing groups (e.g., trifluoroethoxy), which could guide characterization of the target compound .

Biological Activity

2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure is characterized by a phenoxyacetic acid backbone with a sulfamoyl group attached to a para position on the phenyl ring. This structural configuration is believed to contribute to its biological activity.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. For instance, in a study evaluating various phenoxyacetic acid derivatives, this compound exhibited significant inhibition of paw thickness in carrageenan-induced inflammation models. The results indicated a reduction in paw thickness comparable to established anti-inflammatory drugs, such as celecoxib and mefenamic acid .

Table 1: Anti-Inflammatory Efficacy Comparison

| Compound | Paw Thickness Reduction (%) | Reference Drug Comparison |

|---|---|---|

| This compound | 63.35 | Celecoxib (68.15) |

| Mefenamic Acid | 63.76 |

In addition to reducing inflammation, the compound was shown to lower levels of inflammatory biomarkers such as TNF-α and PGE2, suggesting a mechanism that involves modulation of inflammatory pathways .

Anticancer Activity

The compound's potential anticancer properties have also been explored. Preliminary investigations indicate that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines, although further research is needed to elucidate the precise mechanisms involved .

Safety and Toxicological Profile

Safety assessments have been conducted to evaluate the toxicity of this compound. Histopathological examinations revealed no significant ulcerogenic effects compared to reference drugs, indicating a favorable safety profile. The compound did not lead to significant changes in gastric mucosa integrity, which is a common side effect associated with many non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: Toxicological Assessment Results

| Treatment Group | Ulcer Number Change (%) | Severity Score Change (%) |

|---|---|---|

| This compound | - | - |

| Celecoxib | +233.33 | +366.67 |

| Mefenamic Acid | +233.33 | +366.67 |

Case Studies

A notable case study involved the application of this compound in an animal model designed to mimic chronic inflammatory conditions. The study reported significant improvements in clinical signs of inflammation and histological evaluations supporting the anti-inflammatory claims made in vitro .

Q & A

Q. What are the key safety considerations when handling 2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid in laboratory settings?

- Methodological Answer : Handling requires adherence to OSHA HCS GHS classifications (acute toxicity, skin/eye irritation, respiratory hazards). Use PPE including nitrile gloves, safety goggles, and lab coats. Avoid dust formation with local exhaust ventilation. Store at 2–8°C in sealed containers. Emergency measures include rinsing eyes with water (≥15 minutes) and using water fog or CO₂ for fire suppression. Always consult SDS for first-aid protocols .

Q. How can researchers verify the purity and structural identity of this compound post-synthesis?

- Methodological Answer : Employ a combination of analytical techniques:

- HPLC-MS : Quantify purity and detect impurities.

- NMR (¹H/¹³C) : Confirm functional groups (e.g., isopropylsulfamoyl, phenoxyacetic acid).

- FT-IR : Validate sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹).

Cross-reference spectral data with PubChem entries for analogous compounds .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Medicinal Chemistry : As a sulfonamide derivative, it serves as a precursor for enzyme inhibitors (e.g., carbonic anhydrase).

- Material Science : Functionalization of polymers via its carboxylic acid group.

- Biological Probes : Conjugation with fluorescent tags for cellular uptake studies. Prioritize reaction conditions (e.g., pH 7–9 for amide coupling) to avoid decomposition .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of derivatives of this compound?

- Methodological Answer : Use quantum chemical calculations (DFT, MP2) to predict reaction pathways and transition states. Tools like Gaussian or ORCA model steric effects of the isopropylsulfamoyl group. Pair with cheminformatics (e.g., ICReDD’s reaction path search) to narrow optimal conditions (solvent, catalyst) and reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?

- Methodological Answer :

- Standardized Assays : Control variables like buffer pH, temperature, and cell line viability.

- Metabolite Profiling : Use LC-MS to identify degradation products under assay conditions.

- Docking Simulations : Compare binding poses in target proteins (e.g., sulfonamide-binding enzymes) to explain potency differences .

Q. How does steric hindrance from the isopropylsulfamoyl group influence reactivity in nucleophilic substitutions?

- Methodological Answer : Conduct kinetic studies under varying conditions:

- Solvent Polarity : Compare DMSO (polar aprotic) vs. THF (less polar).

- Leaving Groups : Assess reactivity with Cl⁻ vs. Tosylate.

- Steric Maps : Generate using molecular dynamics (MD) to quantify spatial interference. Correlate with experimental yields .

Q. What advanced techniques characterize degradation pathways under accelerated stability testing?

- Methodological Answer :

- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions.

- High-Resolution Mass Spectrometry (HRMS) : Identify degradation products (e.g., sulfonic acid formation).

- XRD : Monitor crystalline structure changes. Reference ICH guidelines for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.